2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a trifluoromethyl group, a benzamido group, and a tetrazole ring
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide are currently unknown
Mode of Action
It is known that the compound contains a benzene ring substituted with one or more trifluoromethyl groups . This structure may influence its interaction with its targets and any resulting changes.
Biochemical Pathways
The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
-
Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(trifluoromethyl)benzoic acid with an amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Tetrazole Ring: : The benzamido intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring. This step typically requires heating under reflux conditions.
-
Formation of the Final Compound: : The final step involves the reaction of the tetrazole intermediate with a carboxylic acid derivative to form the carboxamide group. This step may involve the use of activating agents such as carbonyldiimidazole (CDI) or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxylic acid
- 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-1H-tetrazole-5-carboxamide
- 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-methylcarboxamide
Uniqueness
2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrazole ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O2/c17-16(18,19)10-3-1-9(2-4-10)15(27)21-11-5-7-12(8-6-11)25-23-14(13(20)26)22-24-25/h1-8H,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISELSTWAEZXPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.